Bicyclo[1.1.0]butane, specifically 1-bromo-bicyclo[1.1.0]butane, is an organic compound characterized by its unique bicyclic structure consisting of two fused cyclopropane rings. The molecular formula for bicyclo[1.1.0]butane is , and it is recognized for its considerable strain energy, estimated at 63.9 kcal/mol, making it one of the most strained isolatable compounds known . This strain arises from the nonplanar arrangement of the cyclopropane rings, which exhibit a dihedral angle of approximately 123° . The compound is typically a colorless gas that can condense under appropriate conditions.
Research indicates potential biological applications for bicyclo[1.1.0]butanes, particularly in medicinal chemistry where they are explored as covalent reactive groups. For instance, derivatives of bicyclo[1.1.0]butane have been synthesized using engineered enzymes from cyanobacteria, suggesting pathways for biotransformation and drug development
Several methods are employed to synthesize bicyclo[1.1.0]butane and its derivatives:
Bicyclo[1.1.0]butane exhibits unique characteristics compared to other bicyclic compounds due to its extreme strain and specific reactivity patterns.
Compound Name | Structure Type | Strain Energy (kcal/mol) | Notable Reactions |
---|---|---|---|
Bicyclo[2.2.0]hexane | Bicyclic | ~27 | [2+2] Cycloaddition |
Bicyclo[3.3.0]octane | Bicyclic | ~24 | Ring-opening reactions |
Bicyclo[1.1.1]pentane | Bicyclic | ~40 | Thermolysis to form propylene |
Propalene (Bicyclobutadiene) | Bicyclic | ~60 | Cycloaddition reactions |
Bicyclo[1.1.0]butane stands out due to its higher strain energy and unique reactivity profile, making it a subject of interest in both theoretical studies and practical applications in organic synthesis and medicinal chemistry
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